Product packaging for N,N'-(Phenylmethylene)diacetamide(Cat. No.:CAS No. 6907-68-2)

N,N'-(Phenylmethylene)diacetamide

Cat. No.: B182804
CAS No.: 6907-68-2
M. Wt: 206.24 g/mol
InChI Key: JFUUKHUKGAQKIW-UHFFFAOYSA-N
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Description

N,N'-(Phenylmethylene)diacetamide is a chemical compound with the CAS Registry Number 6907-68-2 . It has the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This product is supplied with a purity of not less than 98% and should be stored in a dry, sealed environment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Computational studies on related N-substituted diacetamides have explored their thermal decomposition mechanisms, which can provide insight into the behavior of these compounds under various conditions . Researchers are investigating these properties for potential applications in developing advanced functional materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B182804 N,N'-(Phenylmethylene)diacetamide CAS No. 6907-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[acetamido(phenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)12-11(13-9(2)15)10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUUKHUKGAQKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219125
Record name Acetamide, N,N'-benzylidenebis-
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6907-68-2
Record name N,N′-(Phenylmethylene)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6907-68-2
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Record name N,N'-Benzylidenebisacetamide
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Record name N,N'-Benzylidenebisacetamide
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Record name Acetamide, N,N'-benzylidenebis-
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Record name N,N'-BENZYLIDENEBISACETAMIDE
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Synthetic Methodologies and Mechanistic Investigations of N,n Phenylmethylene Diacetamide

Condensation-Based Synthesis of N,N'-(Phenylmethylene)diacetamide

The most prevalent method for synthesizing this compound involves the condensation reaction between benzaldehyde (B42025) and acetamide (B32628). This approach is often carried out as a one-pot, multicomponent reaction, which is lauded for its high atom economy and procedural simplicity.

One-Pot Multicomponent Reaction Strategies

The one-pot synthesis of this compound from benzaldehyde and two equivalents of acetamide is a classic example of a multicomponent reaction. This strategy avoids the isolation of intermediates, thereby saving time, and reducing solvent waste. The reaction typically proceeds by the initial formation of a stable acyliminium ion intermediate from the reaction of benzaldehyde and acetamide, which is then attacked by a second molecule of acetamide to yield the final product.

A plausible mechanism for this acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of benzaldehyde, which increases its electrophilicity. Subsequently, a molecule of acetamide acts as a nucleophile, attacking the carbonyl carbon. Following dehydration, an N-acyliminium ion is formed. This electrophilic intermediate is then attacked by the nitrogen atom of a second acetamide molecule. A final deprotonation step yields the stable this compound.

Influence of Catalysts and Reagents on Reaction Efficiency and Selectivity

The choice of catalyst plays a pivotal role in the efficiency and selectivity of the synthesis of this compound. A wide array of catalysts has been explored, ranging from simple Lewis and Brønsted acids to more complex and reusable systems.

Boron trifluoride etherate (BF₃·OEt₂) has been demonstrated to be a highly effective catalyst for this transformation, allowing for high yields at room temperature with catalyst loadings as low as 0.5 mol%. researchgate.net Ionic liquids, such as choline (B1196258) peroxydisulfate (B1198043) monohydrate, have also been employed as environmentally benign catalysts, providing excellent yields under solvent-free conditions. rsc.org Furthermore, heterogeneous catalysts, including magnetic nanoparticle-supported acidic ionic liquids, have been developed to facilitate easy catalyst recovery and reuse without significant loss of activity. mdpi.com

The influence of different catalysts on the synthesis of this compound and its analogues is summarized in the table below.

CatalystReactantsReaction ConditionsYield (%)Reference
BF₃·OEt₂Benzaldehyde, AcetamideRoom TemperatureHigh researchgate.net
Choline Peroxydisulfate MonohydrateBenzyl alcohol, Acetamide70°C, Solvent-free97 rsc.org
p-Toluenesulfonic acid (p-TSA)Benzaldehyde, Acetamide100°C, Microwave95
Magnetic Nanoparticle-Supported Acidic Ionic LiquidBenzaldehyde, Acetamide90°C, Solvent-free52 mdpi.com

Optimization of Reaction Conditions, Stoichiometry, and Solvent Systems

Optimizing reaction parameters such as temperature, reaction time, stoichiometry of reactants, and the solvent system is crucial for maximizing the yield and purity of this compound. Studies have shown that a slight excess of the amide component can be beneficial in driving the reaction to completion.

The choice of solvent can significantly impact the reaction rate and yield. While some protocols utilize solvents like dichloroethane, others have found that solvent-free conditions are not only more environmentally friendly but can also lead to higher yields and shorter reaction times. researchgate.netrsc.org For instance, the reaction between benzaldehyde and acetamide has been successfully carried out under solvent-free conditions at elevated temperatures, leading to excellent product yields.

The optimization of reaction conditions is often catalyst-dependent. For example, with certain catalysts, room temperature is sufficient for an efficient reaction, while others may require heating to achieve a desirable conversion rate.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of sustainable and green synthetic methodologies for chemical production. This trend is also reflected in the synthesis of this compound, with a focus on solvent-free reactions and alternative energy sources.

Solvent-Free Reaction Protocols

Solvent-free, or neat, reaction conditions represent a significant step towards greener chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of this compound has been effectively achieved under solvent-free conditions, often with the aid of a catalyst. rsc.org

For example, the reaction of benzaldehyde with acetamide can be carried out by simply heating the neat mixture in the presence of a catalytic amount of an acidic ionic liquid. rsc.org This approach not only simplifies the work-up procedure but also often leads to higher yields and shorter reaction times compared to solvent-based methods. Another innovative solvent-free approach utilizes concentrated solar radiation to drive the reaction, offering a renewable energy source for the synthesis.

Microwave-Assisted Synthetic Enhancements for Diacetamide (B36884) Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of bis-amide derivatives, including this compound, has been shown to benefit significantly from microwave assistance.

Flow Chemistry Methodologies for Enhanced Heat and Mass Transfer in Related Systems

Flow chemistry, or continuous flow chemistry, represents a paradigm shift from traditional batch processing. In this technique, chemical reactions are conducted in a continuous stream through a reactor, which offers significant advantages in control, efficiency, and safety. amf.chnumberanalytics.com The primary benefits of flow chemistry stem from the high surface-area-to-volume ratio in the reactors (often microreactors), which leads to vastly improved heat and mass transfer compared to batch reactors. njbio.comnih.gov

Enhanced heat transfer allows for precise temperature control, minimizing temperature gradients and "hotspots" that can lead to byproduct formation in exothermic reactions. njbio.comnih.gov This level of control enables reactions to be run under superheated conditions—at temperatures above the solvent's boiling point at atmospheric pressure—by using a back-pressure regulator, which can dramatically increase reaction rates. nih.gov Furthermore, the rapid and efficient mixing (mass transfer) in flow reactors ensures that reactants are combined uniformly, which is crucial for fast reactions and for improving selectivity and yield. amf.chnjbio.com

These characteristics make flow chemistry particularly suitable for syntheses that are difficult to control in batch, including those involving highly reactive intermediates or hazardous reagents. wuxiapptec.comnih.gov For the synthesis of amides and related structures, flow chemistry can offer significant improvements by enabling rapid optimization and seamless scalability from the lab to industrial production. amf.chpurdue.edu The modular nature of flow systems allows for multi-step syntheses to be "telescoped" into a single, continuous process, eliminating the need for intermediate isolation and purification steps, thereby reducing waste and increasing productivity. wuxiapptec.comuc.pt

Table 1: Comparison of Batch vs. Flow Chemistry for Amide Synthesis

FeatureBatch ChemistryFlow Chemistry
Heat Transfer Limited, prone to hotspots and temperature gradients.Excellent, allows for precise temperature control and superheating. njbio.comnih.gov
Mass Transfer (Mixing) Can be slow and inefficient, leading to local concentration differences.Highly efficient and rapid, ensuring uniform reaction mixture. amf.chnjbio.com
Scalability Often difficult and requires re-optimization of reaction conditions.Seamless and straightforward by running the system for longer or in parallel. amf.ch
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and superior heat dissipation. numberanalytics.comnjbio.com
Process Control Limited control over reaction parameters like residence time.Precise control over temperature, pressure, and residence time. amf.chwuxiapptec.com

Concentrated Solar Radiation (CSR) as an Energy Source for Bisamide Formation

In the pursuit of green and sustainable chemistry, concentrated solar radiation (CSR) has emerged as a novel and efficient energy source for promoting chemical reactions. sciencepublishinggroup.comresearchgate.net This method utilizes a Fresnel lens or other solar concentrators to focus sunlight, providing both thermal and radiational energy to the reaction mixture. researchgate.net CSR has been successfully applied to the one-pot, solvent-free synthesis of symmetrical N,N'-alkylidene bisamides from aldehydes and amides. sciencepublishinggroup.comresearchgate.net

The process is remarkably simple: a mixture of an aldehyde and an amide, often with a catalyst, is placed in a flask and stirred under the focal point of the CSR setup. sciencepublishinggroup.comresearchgate.net The concentrated energy drives the reaction, often to completion in a much shorter time and with significantly less energy consumption compared to conventional heating methods. researchgate.netresearchgate.net For instance, studies have shown that CSR can save over 87-92% of the energy required by traditional techniques. researchgate.netresearchgate.net

A key advantage of this solar-assisted method is its alignment with the principles of green chemistry. It often proceeds without a solvent, reducing waste. The workup is typically straightforward, involving washing the precipitated product with water and recrystallizing from a solvent like ethanol, which avoids the need for column chromatography. sciencepublishinggroup.comresearchgate.net

Table 2: Research Findings on CSR-Assisted Bisamide Synthesis

ReactantsCatalystEnergy SourceKey FindingsReference
Aldehydes, AmidesVarious standard catalystsConcentrated Solar Radiation (CSR)Provides a simple, one-pot, solvent-free method for synthesizing N,N'-alkylidene bisamides. sciencepublishinggroup.comresearchgate.net
Phthalic Anhydride, AnilineNone specifiedConcentrated Solar Radiation (CSR)CSR greatly influenced the reaction rate, with the reaction proceeding in just fifteen minutes. researchgate.netresearchgate.net
Aldehydes, 2-Naphthol, AcetamidePolyphosphate Ester (PPE)Conventional Heating (80°C)While not CSR, this related multicomponent reaction highlights efficient bisamide formation. researchgate.net

Elucidation of Reaction Mechanisms in this compound Formation Pathways

The formation of this compound involves the condensation reaction between one equivalent of benzaldehyde and two equivalents of acetamide. researchgate.netrsc.org While multiple catalytic systems can facilitate this transformation, the fundamental mechanism generally follows a path of nucleophilic addition and subsequent substitution.

A plausible mechanism initiated under acidic or Lewis acid catalysis proceeds as follows:

Activation of Aldehyde: The catalyst activates the benzaldehyde by protonating the carbonyl oxygen or coordinating to it, which increases the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: An acetamide molecule, acting as a nucleophile, attacks the activated carbonyl carbon. The nitrogen atom's lone pair forms a new carbon-nitrogen bond.

Proton Transfer & Intermediate Formation: A proton transfer occurs, leading to the formation of a hemiaminal-type intermediate, N-(1-hydroxy-1-phenylmethyl)acetamide.

Dehydration: Under the reaction conditions, this intermediate is protonated at the hydroxyl group, which then leaves as a water molecule. This generates a resonance-stabilized N-acyliminium ion intermediate.

Second Nucleophilic Attack: A second molecule of acetamide attacks the electrophilic carbon of the N-acyliminium ion.

Final Product Formation: A final deprotonation step yields the stable this compound product. rsc.org

It is worth noting that alternative mechanisms, such as radical pathways, have been proposed for related condensation reactions, particularly when specific bases like potassium tert-butoxide are used. rsc.org In some photoredox reactions mediated by benzaldehyde, a different mechanistic pathway involving radical intermediates has also been suggested. nih.gov However, for the direct condensation of benzaldehyde and acetamide, the acid-catalyzed pathway is the most commonly accepted route. The reaction is essentially a variation of the well-known multicomponent reactions that produce amidoalkyl derivatives. researchgate.net

Table 3: Proposed Mechanistic Steps for this compound Formation

StepDescriptionKey Intermediate
1 Activation of the benzaldehyde carbonyl group by a catalyst.Activated Aldehyde
2 Nucleophilic attack by the first acetamide molecule.Tetrahedral Intermediate
3 Formation of a hemiaminal intermediate via proton transfer.N-(1-hydroxy-1-phenylmethyl)acetamide
4 Elimination of a water molecule to form an N-acyliminium ion.N-acyliminium ion
5 Nucleophilic attack by the second acetamide molecule on the iminium ion.Protonated Final Product
6 Deprotonation to yield the final product.This compound

Advanced Spectroscopic Analysis and Structural Elucidation of N,n Phenylmethylene Diacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment

NMR spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive picture of atomic connectivity and spatial relationships can be assembled.

The ¹H NMR spectrum provides information on the electronic environment of protons, their relative numbers, and the number of adjacent protons. hw.ac.uk For N,N'-(Phenylmethylene)diacetamide, several distinct proton signals are expected.

The protons on the phenyl ring (C₆H₅) typically appear in the aromatic region, downfield due to the anisotropic effect of the ring current. libretexts.org Their chemical shifts are expected between δ 7.2 and 7.4 ppm. The specific ortho, meta, and para protons may exhibit complex splitting patterns (multiplets) due to coupling with each other.

The single methine proton (CH) attached to the phenyl ring and the two nitrogen atoms is significantly deshielded and would likely appear as a triplet, due to coupling with the two neighboring N-H protons, in the range of δ 6.0-6.5 ppm. The N-H protons of the secondary amide groups are expected to produce a signal that can vary in chemical shift, typically between δ 7.5 and 8.5 ppm, appearing as a doublet due to coupling with the methine proton. The chemical shift of N-H protons can be broad and is influenced by solvent, concentration, and temperature. hw.ac.uk

Finally, the six protons of the two equivalent methyl (CH₃) groups are in a shielded environment and would appear as a sharp singlet further upfield, typically around δ 2.0 ppm.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
Phenyl (Ar-H)7.2 - 7.4Multiplet (m)N/A5H
Methine (CH)6.0 - 6.5Triplet (t)~6.0 - 8.0 Hz1H
Amide (N-H)7.5 - 8.5Doublet (d)~6.0 - 8.0 Hz2H
Methyl (CH₃)~2.0Singlet (s)N/A6H

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. openstax.org In this compound, distinct resonances are expected for each type of carbon.

The carbonyl carbons (C=O) of the amide groups are the most deshielded and appear furthest downfield, typically in the range of δ 165-175 ppm. openstax.orglibretexts.org The carbons of the aromatic ring will resonate between δ 125 and 140 ppm. The ipso-carbon (the one attached to the methine group) will have a distinct shift from the ortho, meta, and para carbons. uoi.gr

The methine carbon (CH) is expected in the δ 50-60 ppm region. The methyl (CH₃) carbons are the most shielded and will appear furthest upfield, typically around δ 20-25 ppm.

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic (ipso-C)135 - 145
Aromatic (Ar-C)125 - 130
Methine (CH)50 - 60
Methyl (CH₃)20 - 25

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methine (CH) proton and the amide (N-H) protons, confirming their connectivity. Correlations would also be seen among the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). wikipedia.orglibretexts.org This allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal around δ 2.0 ppm would correlate with the carbon signal at δ 20-25 ppm, confirming the methyl group assignment. Likewise, the methine proton signal would correlate with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton. wikipedia.orgsdsu.edu Key HMBC correlations would include:

A correlation from the methyl protons (H₃C) to the carbonyl carbon (C=O), linking the acetyl groups.

Correlations from the methine proton (PhCH) to the ipso and ortho carbons of the phenyl ring.

A correlation from the amide protons (N-H) to the methine carbon (CH) and the carbonyl carbon (C=O), confirming the amide linkage.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present. tu.edu.iq

The IR spectrum of this compound is dominated by the characteristic absorptions of the secondary amide groups.

Amide I Band: This is one of the most intense and useful bands in the IR spectra of amides. It arises primarily from the C=O stretching vibration. tu.edu.iqnih.gov For a secondary amide, this band is typically observed in the region of 1630–1680 cm⁻¹. Its precise position is sensitive to the molecular environment.

Amide II Band: This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.govmdpi.com It is found in the range of 1510–1570 cm⁻¹ for secondary amides and is usually strong but less intense than the Amide I band.

Another important vibration is the N-H stretch, which appears as a sharp peak around 3300 cm⁻¹ in dilute solutions, but can become a broader band at lower frequencies if intermolecular hydrogen bonding is present.

Interactive Table: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H StretchSecondary Amide (N-H)3250 - 3350Medium-Strong
C-H Stretch (Aromatic)Phenyl Ring (=C-H)3000 - 3100Medium
C-H Stretch (Aliphatic)Methyl/Methine (-C-H)2850 - 3000Medium
Amide ICarbonyl (C=O)1630 - 1680Strong
Amide IIN-H Bend + C-N Stretch1510 - 1570Strong

The exact frequencies of vibrational modes are sensitive to the molecule's immediate environment and conformation. nih.gov Intermolecular hydrogen bonding, a common feature in molecules with amide groups, has a significant effect. The formation of a hydrogen bond between the N-H group of one molecule and the C=O group of another weakens the C=O bond, causing the Amide I band to shift to a lower frequency (wavenumber). Simultaneously, the N-H stretching band also shifts to a lower frequency and becomes broader.

The molecular conformation, specifically the rotational freedom around the C-N and C-C single bonds, can influence the vibrational frequencies. Different stable conformers may exhibit slightly different IR spectra due to changes in dipole moments and the local electronic environment of the vibrating bonds. Therefore, the observed IR spectrum represents an average of the conformations present, and any factors that favor a particular conformation, such as solvent or crystal packing forces, can lead to measurable shifts in the characteristic amide band frequencies.

Computational Chemistry and Theoretical Investigations of N,n Phenylmethylene Diacetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the ground-state energy and other properties of a system are a functional of the electron density. scispace.com DFT calculations have been instrumental in determining the stability and electronic characteristics of a wide range of chemical compounds. scirp.orgresearchgate.net

For N,N'-(Phenylmethylene)diacetamide, DFT calculations, often employing functionals like B3LYP or wB97XD with appropriate basis sets such as 6-31+G*, can be used to optimize the molecular geometry and determine its thermodynamic stability. researchgate.netnih.gov These calculations can predict key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's stability and potential reactivity. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov

Theoretical investigations on similar molecular structures have shown that different conformers can be thermodynamically stable, with relatively small energy differences between them. nih.gov The stability of stacked configurations, such as dimers and tetramers, can also be explored in different solvent environments to understand intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interconversion

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational changes and dynamics of molecules. nih.govmdpi.com These simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound.

MD simulations can be performed using various software packages such as NAMD or GROMACS, often employing force fields like CHARMM36. nih.govnih.gov These simulations can reveal the different conformational states accessible to the molecule and the transitions between them. mdpi.com The simulations can be carried out in different environments, including in vacuum or with explicit solvent models, to mimic experimental conditions more closely. nih.govnih.gov

Advanced techniques like hybrid simulations that combine different levels of theory (e.g., quantum mechanics/molecular mechanics or all-atom/coarse-grained models) can enhance conformational sampling and provide a more comprehensive understanding of the molecule's dynamic behavior. nih.govbiorxiv.org Analysis of the simulation trajectories can identify stable conformations, transition states, and the pathways for interconversion between different conformers. nih.gov

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed analysis of molecular orbitals and electron density, providing insights into reactivity and bonding.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a larger gap generally implies higher stability and lower reactivity. ajchem-a.commdpi.com For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in electron transfer processes. The spatial overlap between the HOMO and LUMO can also indicate the potential for strong optical absorption. mdpi.com The introduction of different substituent groups can significantly influence the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)6.3

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is the force experienced by a positive test charge at a point in the vicinity of a molecule due to its electron and nuclear charge distribution. uni-muenchen.de

The MEP is typically mapped onto the molecule's surface, with different colors representing varying potential values. researchgate.net Regions of negative potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms, making them potential sites for interaction with electrophiles. The regions around the hydrogen atoms of the amide groups would likely exhibit positive potential.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bonding Orbital (NBO) analysis provides a localized picture of chemical bonding within a molecule, translating the complex many-electron wavefunction into familiar Lewis-like structures with lone pairs and two-center bonds. uni-muenchen.defaccts.de This method allows for the quantitative assessment of electron delocalization, hybridization, and bond strengths. researchgate.netnih.gov

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, often evaluated using second-order perturbation theory, indicates the extent of electron delocalization. uni-muenchen.de For this compound, NBO analysis can reveal the delocalization of electron density from the nitrogen lone pairs into the adjacent carbonyl groups and the phenyl ring. It also provides detailed information about the hybridization of each atom, which is crucial for understanding the molecule's geometry and bonding. researchgate.net

Table 2: Illustrative NBO Analysis Data

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)π* (C=O)50.8
π (C=C)π* (C=C)20.5

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific NBO calculations.

Quantum Chemical Topology Methods for Bonding and Non-Covalent Interactions

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (AIM), analyze the topology of the electron density to characterize chemical bonding and non-covalent interactions. mdpi.comskoltech.ru These methods are based on identifying critical points in the electron density where the gradient is zero. mdpi.com

The presence of a bond critical point between two atoms is a necessary condition for the existence of a chemical bond. mdpi.com The properties of the electron density at these critical points, such as its magnitude and the Laplacian, can be used to classify the nature of the interaction, distinguishing between covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals forces. mdpi.comskoltech.ru For this compound, QCT methods can be employed to precisely define the atomic basins and to quantify the nature and strength of intramolecular and intermolecular non-covalent interactions, which are crucial for understanding its crystal packing and supramolecular chemistry. skoltech.runih.gov

Advanced Applications and Rational Design of N,n Phenylmethylene Diacetamide Analogues

Role as Ligands in Transition Metal Catalysis

N,N'-(Phenylmethylene)diacetamide and its analogues have emerged as economical and effective ligands in the field of transition metal catalysis, particularly for copper-catalyzed reactions. These ligands, which can be synthesized from the condensation reaction of an aldehyde with an amide, have demonstrated significant utility in forming carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and agrochemicals.

Analogues of this compound serve as highly efficient ligands in the copper-catalyzed N-arylation of a variety of nitrogen-containing heterocycles. researchgate.net This catalytic system has proven effective for coupling various azole nucleophiles with a diverse range of aryl halides. The reactions generally proceed with moderate to excellent yields, showcasing the broad applicability of these ligands.

The scope of this methodology includes the successful N-arylation of numerous heterocycles, demonstrating the versatility of the copper/diacetamide (B36884) ligand system. researchgate.net

Table 1: Substrate Scope in Copper-Catalyzed N-Arylation using this compound Analogue Ligands Data compiled from research on copper-catalyzed arylation reactions. researchgate.net

Nitrogen HeterocycleAryl Halide TypeProduct Yield
Imidazole (B134444)Aryl Iodides, BromidesModerate to Excellent
BenzimidazoleAryl Iodides, BromidesModerate to Excellent
PyrroleAryl Iodides, BromidesModerate to Excellent
Indole (B1671886)Aryl Iodides, BromidesModerate to Excellent
BenzotriazoleAryl Iodides, BromidesModerate to Excellent

This catalytic method provides a significant advancement over classic Ullmann and Goldberg protocols, which often necessitate harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov The use of chelating ligands like diacetamide analogues allows for milder conditions and greater functional group tolerance. nih.gov

The key steps in the proposed catalytic cycle are:

Formation of the Active Catalyst: The this compound-type ligand coordinates to a Cu(I) source. The chelating nature of these diamine-like ligands is vital for controlling the concentration and stability of the active catalytic species. nih.gov

Nucleophile Activation: The nitrogen heterocycle reacts with the copper complex, often with the assistance of a base, to form a copper(I) amidate or a related intermediate.

Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate. This step is often considered the rate-limiting step in the cycle. rsc.orgresearchgate.net

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the N-arylated heterocycle product and regenerating the active Cu(I) catalyst. rsc.orgresearchgate.net

Kinetic studies suggest a complex interplay of equilibria involving the ligand, the copper center, and the amide or heterocycle. nih.gov The concentration of the chelating diamine ligand can significantly influence the reaction rate, indicating its direct involvement in the composition of the catalyst's resting state and the active species. nih.gov

The rational design of ligands is a cornerstone of modern catalysis, aiming to improve reaction efficiency, expand the range of compatible substrates, and enhance catalyst stability. For this compound analogues, modifications can be systematically introduced to tune their electronic and steric properties.

Table 2: Principles for Ligand Design and Their Anticipated Effects

Design PrincipleStructural ModificationExpected Effect on Catalysis
Steric Tuning Introduce bulky groups on the phenyl ring or acetamide (B32628) moieties.- Enhance catalyst stability. - Influence regioselectivity in complex substrates. - Potentially increase rates of reductive elimination.
Electronic Tuning Add electron-donating or electron-withdrawing groups to the phenyl ring.- Modify the electron density at the copper center. - Influence the rates of oxidative addition and reductive elimination.
Enhanced Chelation Introduce additional coordinating groups to create tridentate or tetradentate ligands.- Increase the stability of the catalyst complex. - Prevent catalyst deactivation or aggregation.
Improved Solubility Incorporate solubilizing groups (e.g., long alkyl chains).- Improve catalyst performance in various solvent systems. - Facilitate homogeneous catalysis.

By applying these principles, new generations of ligands can be developed to overcome the limitations of existing systems, such as expanding the scope to include less reactive aryl chlorides or enabling reactions at lower temperatures. nih.gov

Application in Polymer Chemistry and Advanced Materials Science

The diacetamide functional group, central to the structure of this compound, offers significant potential in materials science. The presence of N-H and C=O moieties allows for strong hydrogen bonding, which can be exploited to enhance the properties of polymer systems.

The incorporation of small molecules or the integration of specific functional units into polymer backbones can significantly alter the material's bulk properties. Diacetamide derivatives can be utilized as additives or co-monomers in polymer matrices to improve performance.

As Cross-Linking or H-Bonding Agents: The introduction of diacetamide derivatives can create a network of non-covalent interactions, such as hydrogen bonds, within a polymer matrix. This can lead to improved mechanical properties, including increased tensile strength and modulus, by restricting polymer chain mobility. Plasticizers and cross-linking agents are often used to improve the mechanical properties of polymer films. pharmaexcipients.com

As Thermal Stabilizers: The strong intermolecular forces introduced by diacetamide groups can increase the thermal stability of a polymer. More energy is required to overcome these interactions and induce chain mobility, potentially leading to higher glass transition temperatures (Tg) and improved heat resistance.

As Fillers in Composites: When integrated into composites, derivatives can enhance the interaction between the polymer matrix and a filler material. For example, chemically modified fillers can lead to significant improvements in the mechanical and electrical properties of resins. mdpi.com

Table 3: Potential Roles of Diacetamide Derivatives in Polymer Matrices

Application MethodTarget Property EnhancementUnderlying Mechanism
Additive (Blending)Mechanical Strength, Thermal StabilityIntermolecular hydrogen bonding between polymer chains and diacetamide.
Co-monomer (Copolymerization)Modulus, Cohesion, Thermal ResistanceCovalent incorporation of H-bonding sites into the polymer backbone.
Surface Modifier for FillersComposite Strength, DispersionImproved interfacial adhesion between the polymer matrix and inorganic fillers.

The principles of rational design allow for the synthesis of this compound derivatives with tailored properties for specific applications in materials science. rsc.org By modifying the core structure, new materials with predictable characteristics can be created.

For High-Performance Polymers: Derivatives can be designed with multiple phenyl rings or rigid structural motifs to be used as monomers for creating polymers with high thermal stability and mechanical robustness, suitable for aerospace or automotive applications.

For Functional Materials: By attaching functional groups to the phenyl ring (e.g., photo-responsive or conductive moieties), this compound derivatives could be designed as building blocks for smart materials, sensors, or electronic components.

For Polymorph-Specific Properties: The rational design of a monomer can lead to the formation of different crystalline polymorphs. rsc.org These polymorphs, having distinct molecular packing, can exhibit different mechanical properties. rsc.org By controlling the crystallization of specifically designed diacetamide derivatives, it may be possible to produce materials with tunable hardness or elasticity. rsc.org

This design-led approach, moving from molecular structure to macroscopic function, is critical for accelerating the discovery of new and advanced materials. mdpi.com

Structure-Reactivity and Structure-Function Correlations of this compound Analogues in Non-Biological Systems

The rational design of novel molecules for specific applications in non-biological systems hinges on a fundamental understanding of the relationship between a compound's structure and its resulting reactivity and function. For analogues of this compound, a significant area of application outside of biological systems is in the field of catalysis, particularly as ligands in transition metal-catalyzed cross-coupling reactions. These reactions are foundational in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Catalytic Activity in Copper-Catalyzed N-Arylation Reactions

Research has identified this compound and its analogues as effective and economical ligands for copper-catalyzed N-arylation of various nitrogen-containing heterocycles. researchgate.netthieme-connect.com This reaction, a type of Ullmann condensation, is crucial for the synthesis of a wide range of compounds used in pharmaceuticals and materials science. The diacetamide moiety of the ligand is believed to coordinate with the copper catalyst, facilitating the coupling of an aryl halide with a nitrogen-containing compound, such as an imidazole or a benzimidazole.

The efficiency of these ligands is demonstrated in the copper-catalyzed N-arylation of imidazole with iodobenzene. In a typical reaction, the use of a catalytic amount of copper(I) iodide with an N,N'-(arylmethylene)diacetamide ligand promotes the formation of N-phenylimidazole in high yields. The general structure of the ligand allows for modifications, particularly on the phenyl ring, which can influence the catalytic activity through electronic and steric effects.

Influence of Substituents on Catalytic Performance

While extensive quantitative structure-activity relationship (QSAR) studies for a broad range of substituents on the phenyl ring of this compound ligands in non-biological applications are not widely available in the public domain, foundational studies provide insight into their general efficacy. For instance, the unsubstituted this compound has been shown to be an efficient ligand in the copper-catalyzed N-arylation of imidazoles, benzimidazoles, pyrrole, and indole with various aryl halides, consistently producing moderate to excellent yields. researchgate.net

The following table summarizes the performance of the parent ligand, this compound, in the copper-catalyzed N-arylation of imidazole with different aryl halides.

Aryl HalideProductYield (%)
Iodobenzene1-Phenyl-1H-imidazole85
1-Iodo-4-methylbenzene1-(p-Tolyl)-1H-imidazole82
1-Iodo-4-methoxybenzene1-(4-Methoxyphenyl)-1H-imidazole78
1-Bromo-4-nitrobenzene (B128438)1-(4-Nitrophenyl)-1H-imidazole92

The data indicates that the catalytic system is robust, accommodating both electron-donating and electron-withdrawing substituents on the aryl halide. The high yield obtained with 1-bromo-4-nitrobenzene suggests that electron-withdrawing groups on the aryl halide substrate can enhance the reaction rate.

Further studies have explored the scope of the nitrogen-containing heterocycle in these reactions. The this compound ligand has proven effective for a range of such substrates.

Nitrogen HeterocycleAryl HalideProductYield (%)
ImidazoleIodobenzene1-Phenyl-1H-imidazole85
BenzimidazoleIodobenzene1-Phenyl-1H-benzimidazole88
PyrroleIodobenzene1-Phenyl-1H-pyrrole75
IndoleIodobenzene1-Phenyl-1H-indole72

The consistently high yields across these varied substrates underscore the functional versatility of the catalytic system employing the this compound ligand. researchgate.net The straightforward preparation of these ligands from the condensation of an aldehyde with an amide contributes to their appeal as economical alternatives to more complex and expensive ligand systems. researchgate.net

While the available data confirms the utility of this compound analogues in these catalytic applications, a more detailed understanding of the structure-function relationship would be gained from a systematic investigation of the electronic and steric effects of substituents on the ligand's aryl ring. Such studies would enable the rational design of more advanced and highly optimized ligands for specific catalytic transformations in non-biological systems.

Q & A

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

  • Methodological Answer : Substituent effects are quantified using Hammett plots (ρ values ~0.8–1.2 for electron-withdrawing groups). Steric maps (Connolly surfaces) predict reactivity at ortho vs. para positions in electrophilic substitutions .

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